molecular formula C10H12O B13162138 p-Methylphenylpropylene oxide CAS No. 18458-01-0

p-Methylphenylpropylene oxide

Cat. No.: B13162138
CAS No.: 18458-01-0
M. Wt: 148.20 g/mol
InChI Key: OAVRAFVFWOJGJO-UHFFFAOYSA-N
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Description

2-[(4-methylphenyl)methyl]oxirane, also known as 2-(4-methylphenyl)oxirane, is an organic compound with the molecular formula C10H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(4-methylphenyl)methyl]oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-methylstyrene using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

In industrial settings, the production of 2-[(4-methylphenyl)methyl]oxirane often involves the use of large-scale reactors and continuous flow processes. The epoxidation reaction is optimized for maximum efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-methylphenyl)methyl]oxirane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)methyl]oxirane involves the epoxide ring, which is highly reactive due to ring strain. The compound can undergo nucleophilic attack, leading to ring-opening reactions. These reactions are often catalyzed by acids, bases, or enzymes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methylphenyl)methyl]oxirane
  • 2-[(4-bromophenyl)methyl]oxirane
  • 2-[(4-fluorophenyl)methyl]oxirane

Uniqueness

2-[(4-methylphenyl)methyl]oxirane is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic properties. These properties influence the compound’s reactivity and selectivity in various chemical reactions, making it distinct from other similar oxiranes .

Properties

CAS No.

18458-01-0

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]oxirane

InChI

InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)6-10-7-11-10/h2-5,10H,6-7H2,1H3

InChI Key

OAVRAFVFWOJGJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2CO2

Origin of Product

United States

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